molecular formula C19H24N6S B13370363 3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370363
M. Wt: 368.5 g/mol
InChI Key: DBQUBIKYINQRQI-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a rigid adamantyl group at position 3 and a 5-isopropylpyrazole moiety at position 4.

Synthesis: This compound is synthesized via cyclocondensation reactions. A typical route involves reacting 4-amino-5-(5-isopropyl-1H-pyrazol-3-yl)-1,2,4-triazole-3-thione with (adamant-1-yl)acetic acid in the presence of phosphorus oxychloride (POCl₃), followed by purification via column chromatography .

Properties

Molecular Formula

C19H24N6S

Molecular Weight

368.5 g/mol

IUPAC Name

3-(1-adamantyl)-6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H24N6S/c1-10(2)14-6-15(21-20-14)16-24-25-17(22-23-18(25)26-16)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,10-13H,3-5,7-9H2,1-2H3,(H,20,21)

InChI Key

DBQUBIKYINQRQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may begin with the preparation of the pyrazole ring, followed by the introduction of the adamantyl group and the formation of the triazolothiadiazole core through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[3,4-b][1,3,4]thiadiazole scaffold allows extensive structural diversification. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives

Compound Name Substituents (Position 3/6) Molecular Formula Key Properties/Activities Reference
3-(1-Adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Adamantyl / 5-isopropylpyrazole C₂₁H₂₆N₆S High lipophilicity; potential CNS activity
3-(4-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 4-Cl-phenyl / 2-F-phenyl C₁₅H₈ClFN₄S Antiproliferative activity (IC₅₀: 12 µM)
3-(4-Pyridinyl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 4-Pyridinyl / 3-Br-phenyl C₁₄H₈BrN₅S COX-2 inhibition (80% at 10 µM)
3-(Adamantyl)-6-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Adamantyl / 2-Cl-6-F-phenyl C₂₀H₁₉ClFN₄S Enhanced intermolecular interactions in X-ray
3-(3,4,5-Trimethoxyphenyl)-6-(5-methoxy-2-methylindolyl)[1,2,4]triazolo[3,4-b]-thiadiazole Trimethoxyphenyl / methoxyindolyl C₂₂H₂₁N₅O₄S Anticancer activity (HeLa cells: IC₅₀ 8 µM)
3-(Azepan-1-ylmethyl)-6-(5-methylisoxazolyl)[1,2,4]triazolo[3,4-b]-thiadiazole Azepanylmethyl / 5-methylisoxazole C₁₄H₁₈N₆OS Antimicrobial (MIC: 4 µg/mL for S. aureus)

Key Findings:

Lipophilicity and Bioavailability :

  • Adamantyl-substituted derivatives (e.g., the target compound and ) exhibit higher logP values (~4.5–5.0) compared to aryl-substituted analogs (logP ~3.0–3.5), suggesting improved blood-brain barrier penetration .
  • Pyrazole-containing derivatives (e.g., the target compound and ) show enhanced solubility in polar solvents due to the pyrazole’s hydrogen-bonding capacity .

Biological Activities :

  • Anticancer : Chlorophenyl/fluorophenyl derivatives (e.g., ) inhibit cancer cell proliferation via tubulin binding, while methoxyindolyl derivatives (e.g., ) target topoisomerase II .
  • Anti-inflammatory : Compounds with electron-withdrawing groups (e.g., 3-bromophenyl in ) exhibit COX-2 selectivity due to enhanced π-stacking with the enzyme’s hydrophobic pocket .

Methylation or sulfonation of thione groups (e.g., in ) alters reactivity, enabling prodrug strategies for controlled release .

Biological Activity

The compound 3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article reviews its biological activities, focusing on its effects against various diseases and its mechanisms of action.

Chemical Structure

The chemical structure of the compound is characterized by its unique arrangement of triazole and thiadiazole rings, which are known for their biological activity. The adamantyl and isopropyl groups contribute to the lipophilicity and overall pharmacokinetic properties of the compound.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of neurodegenerative disorders and cancer therapy. Below are key findings from various studies:

Anticancer Activity

Research has demonstrated that derivatives of triazole-thiadiazole compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Molecular docking studies suggest that it interacts with CDK2 (cyclin-dependent kinase 2) which is crucial for cell cycle regulation .
  • Case Study : In a study involving multicellular spheroids, the compound was shown to reduce cell viability significantly in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties:

  • Acetylcholinesterase Inhibition : It has been found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential utility in treating cognitive disorders .
  • Antioxidant Activity : In vitro assays have shown that the compound exhibits antioxidant properties, which may protect neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerCDK2 inhibition
NeuroprotectiveAChE inhibition
AntioxidantFree radical scavenging

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Toxicity Assessments : Preliminary toxicity studies indicate that while the compound shows promise in therapeutic applications, it also possesses some degree of toxicity at higher concentrations .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and bioavailability of the compound, showing favorable absorption and distribution characteristics.

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